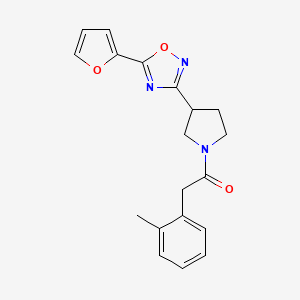
1-(3-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-(o-tolyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-(o-tolyl)ethanone is a novel organic compound that has been developed for scientific research purposes. It has been shown to have potential therapeutic applications, particularly in the field of neuroscience.
Scientific Research Applications
Photoinduced Oxidative Annulation
A study by Zhang et al. (2017) explored a photoinduced direct oxidative annulation process involving compounds similar to the one . This process, which does not require transition metals or oxidants, leads to the creation of highly functionalized polyheterocyclic ethanones. These compounds are interesting for their excited-state intramolecular proton transfer (ESIPT) properties, which have potential applications in photophysics and photochemistry (Zhang et al., 2017).
Biological Activities of Oxadiazoles
Abbasi et al. (2018) describe the diverse biological effects of oxadiazoles, noting their significance in various fields such as analgesics, anti-inflammatory, antimicrobial, and antimalarial applications. The oxadiazole ring, due to its unique structural properties, contributes to these activities, making it a valuable component in pharmaceutical chemistry (Abbasi et al., 2018).
Antimicrobial Applications
Salimon et al. (2011) synthesized a compound similar to the one and evaluated its antimicrobial activity. The study found significant antimicrobial effects, suggesting potential applications in developing new antimicrobial agents (Salimon et al., 2011).
Pharmaceutical Chemistry Role
Sharma (2015) highlights the importance of 1,3,4-oxadiazole derivatives in pharmaceutical chemistry. These compounds, including the one , are crucial for developing novel drugs due to their unique heterocyclic structure (Sharma, 2015).
Chemical and Biological Properties
Shukla and Srivastav (2015) delve into the chemical and biological properties of oxadiazoles, similar to the compound . These properties make oxadiazoles and their derivatives significant in research and potential therapeutic applications (Shukla & Srivastav, 2015).
properties
IUPAC Name |
1-[3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]-2-(2-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-13-5-2-3-6-14(13)11-17(23)22-9-8-15(12-22)18-20-19(25-21-18)16-7-4-10-24-16/h2-7,10,15H,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKPMRJWMNYCIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B2989591.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2989592.png)
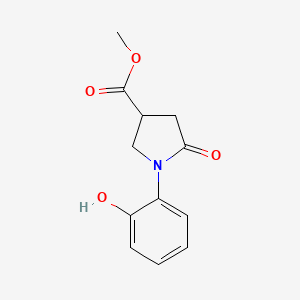
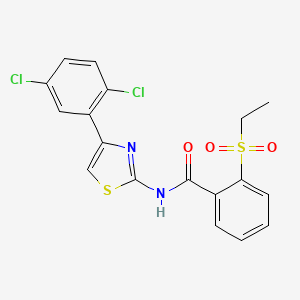
![2-(3,4-Dimethoxyphenyl)-1-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2989600.png)
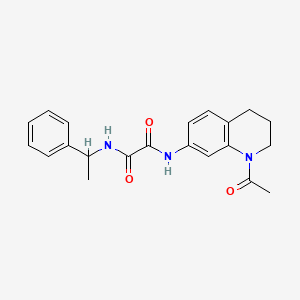
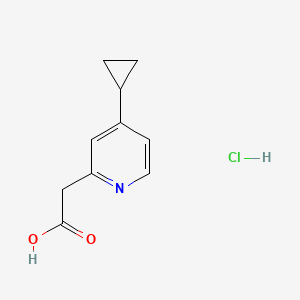
![8-ethoxy-3-(4-ethoxyphenyl)-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2989605.png)
![2-[3-(4-Fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2989606.png)
![2-Cyclopentyl-1-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2989607.png)

![2-(4-(ethylsulfonyl)phenyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide](/img/structure/B2989610.png)
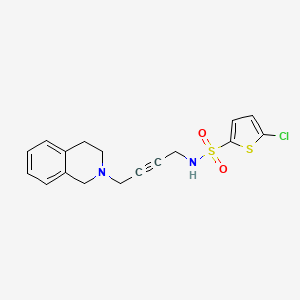
![1-(2-(3-methoxyphenoxy)ethyl)-2-(piperidin-1-ylmethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2989614.png)